PHA-680632

Catalog No.
S548711
CAS No.
398493-79-3
M.F
C28H35N7O2
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-680632

CAS Number

398493-79-3

Product Name

PHA-680632

IUPAC Name

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-d]pyrazole-5-carboxamide

Molecular Formula

C28H35N7O2

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36)

InChI Key

OBWNXGOQPLDDPS-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO

Synonyms

PHA 680632, PHA-680632, PHA680632

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

The exact mass of the compound N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide is 501.28522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-680632 (CAS: 398493-79-3) is a well-characterized, ATP-competitive pan-Aurora kinase inhibitor based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. It demonstrates potent biochemical inhibition across the Aurora kinase family, with IC50 values of 27 nM, 135 nM, and 120 nM for Aurora A, B, and C, respectively [1]. Unlike highly selective Aurora A inhibitors, PHA-680632 effectively disrupts both centrosome maturation and the chromosomal passenger complex, leading to aborted cytokinesis and polyploidy . For procurement and material selection, it serves as a critical reference compound in structural biology workflows for stabilizing the active DFG-in kinase conformation, and as a robust tool for in vivo pharmacodynamic modeling utilizing quantifiable Histone H3 phosphorylation readouts.

Substituting PHA-680632 with other pan-Aurora or selective Aurora inhibitors fundamentally alters the structural and phenotypic outcomes of an assay, compromising workflow reproducibility. Structurally, PHA-680632 projects its diethylphenyl ring into the P-loop pocket, stabilizing the kinase in the active DFG-in conformation, whereas common alternatives like alisertib or tozasertib (VX-680) force a DFG-out shift [1]. Phenotypically, substituting a pan-inhibitor with an Aurora-A selective compound fails to inhibit Aurora B-mediated Histone H3 phosphorylation, eliminating a critical in vivo biomarker readout required for pharmacodynamic validation [2]. Furthermore, PHA-680632 exhibits a specific synergistic radiosensitization profile in p53-deficient models that is not universally conserved across the class, meaning generic substitution will lead to irreproducible data in targeted radio-oncology studies[3].

Kinase Conformational Stabilization: DFG-in vs. DFG-out

In structural profiling of Aurora A activation states, the choice of inhibitor dictates the conformational equilibrium of the kinase's activation loop. PHA-680632 specifically stabilizes the active DFG-in state by projecting its diethylphenyl ring into the P-loop pocket [1]. In stark contrast, the comparator alisertib (MLN8237) induces the largest DFG-out shift due to its 2-methoxy group interacting with the DFG phenylalanine, while tozasertib (VX-680) acts as a weaker DFG-out inducer [1].

Evidence DimensionKinase activation loop conformation
Target Compound DataStabilizes active DFG-in state (P-loop engagement)
Comparator Or BaselineAlisertib / Tozasertib (Induces inactive DFG-out state)
Quantified DifferenceBinary conformational shift (DFG-in vs DFG-out) driven by P-loop vs C-terminal lobe engagement
ConditionsTime-resolved FRET (TR-FRET) conformational profiling and X-ray crystallography of Aurora A complexes

Procurement for X-ray co-crystallization or active-state binding assays must select PHA-680632 to reproducibly lock the kinase in the DFG-in conformation, as generic substitutes will artificially force the inactive state and invalidate structural workflows.

Pan-Aurora vs. Isoform-Selective Inhibition

For applications requiring simultaneous disruption of multiple mitotic checkpoints, PHA-680632 provides balanced pan-Aurora inhibition with IC50 values of 27 nM (AurA), 135 nM (AurB), and 120 nM (AurC) . By comparison, the benchmark selective inhibitor alisertib (MLN8237) exhibits an IC50 of 1.2 nM for Aurora A but is >200-fold less active against Aurora B [1]. This lack of Aurora B inhibition by alisertib leaves the chromosomal passenger complex functional, whereas PHA-680632 successfully induces polyploidy by uncoupling DNA synthesis from cytokinesis .

Evidence DimensionAurora A vs. Aurora B selectivity ratio
Target Compound Data5-fold difference (AurA 27 nM, AurB 135 nM)
Comparator Or BaselineAlisertib (>200-fold difference; AurA 1.2 nM, AurB >240 nM)
Quantified DifferencePHA-680632 provides ~40x greater relative potency against Aurora B compared to the highly selective alisertib baseline
ConditionsCell-free biochemical ATP-competitive kinase assays

Buyers modeling complete mitotic failure and cytokinesis abortion must procure a pan-inhibitor like PHA-680632 rather than an Aurora A-specific compound.

Genotype-Specific Radiosensitization (p53-Deficient Models)

PHA-680632 demonstrates a highly specific synergy with ionizing radiation (IR) dependent on the p53 status of the target cells. When applied at 100–400 nM prior to IR, PHA-680632 significantly enhances radiation-induced micronuclei and Brca1 foci formation exclusively in p53-deficient HCT116 cells[1]. In the baseline comparator (p53 wild-type HCT116 cells), this additive enhancement of apoptosis and DNA damage markers is entirely absent [1].

Evidence DimensionEnhancement of radiation-induced DNA damage (Brca1 foci/micronuclei)
Target Compound DataPHA-680632 + IR in p53-deficient cells (Significant additive enhancement)
Comparator Or BaselinePHA-680632 + IR in p53 wild-type cells (No additive enhancement)
Quantified DifferenceSelective radiosensitization strictly restricted to the p53-mutated phenotype
ConditionsHCT116 isogenic cell lines treated with 100-400 nM PHA-680632 prior to ionizing radiation

Essential for researchers procuring compounds to selectively sensitize p53-mutated, radiation-resistant tumors without increasing toxicity in wild-type tissue.

In Vivo Pharmacodynamic Biomarker Reliability

A critical procurement factor for in vivo tool compounds is the availability of a reliable pharmacodynamic readout. PHA-680632 potently inhibits Aurora B-mediated phosphorylation of Histone H3 at Ser10 (IC50 = 0.39 µM in U2OS cells). More importantly, it allows for the direct quantitative measurement of this inhibition in vivo within peripheral tissues such as bone marrow and skin [1]. Baseline Aurora A-selective inhibitors cannot utilize this specific Ser10 phosphorylation biomarker, as it is exclusively mediated by Aurora B [1].

Evidence DimensionIn vivo modulation of Histone H3 (Ser10) phosphorylation
Target Compound DataMeasurable dose-dependent inhibition in bone marrow/skin
Comparator Or BaselineAurora A-selective inhibitors (No effect on Histone H3 Ser10)
Quantified DifferenceEnables direct in vivo PD tracking via a validated biomarker, unlike Aurora A-restricted analogs
ConditionsIn vivo tissue sampling (bone marrow/skin) following systemic administration

Allows in vivo pharmacologists to establish reproducible pharmacodynamic workflows by correlating tumor growth inhibition with a standard immunohistochemical biomarker.

Structural Biology and DFG-in Kinase Co-Crystallization

Because PHA-680632 projects into the P-loop pocket and stabilizes the active DFG-in conformation of Aurora kinases, it is the required procurement choice for structural biologists and assay developers aiming to lock the kinase in its active state, avoiding the DFG-out shift caused by alternatives like alisertib [1].

Genotype-Targeted Radiosensitization Studies

Due to its specific additive effects with ionizing radiation in p53-deficient environments, PHA-680632 is highly recommended for radio-oncology research focused on overcoming radiation resistance specifically in p53-mutated tumor models[2].

In Vivo Pharmacodynamic (PK/PD) Modeling

For researchers requiring definitive proof of target engagement in animal models, PHA-680632 enables the use of Histone H3 (Ser10) phosphorylation as a reliable, quantifiable biomarker in easily accessible tissues like skin and bone marrow [3].

Pan-Mitotic Disruption and Polyploidy Induction

When the experimental goal is to bypass the spindle assembly checkpoint and force cells into polyploidy via cytokinesis failure, PHA-680632's balanced pan-Aurora (A/B/C) inhibition profile makes it a highly effective choice over selective Aurora A inhibitors that leave the chromosomal passenger complex intact [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

501.28522338 Da

Monoisotopic Mass

501.28522338 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65W8KZU2A4

Wikipedia

N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Dates

Last modified: 08-15-2023
1: Polacchini A, Albani C, Baj G, Colliva A, Carpinelli P, Tongiorgi E. Combined cisplatin and aurora inhibitor treatment increase neuroblastoma cell death but surviving cells overproduce BDNF. Biol Open. 2016 Jun 2. pii: bio.016725. doi: 10.1242/bio.016725. [Epub ahead of print] PubMed PMID: 27256407.
2: Mazzera L, Lombardi G, Abeltino M, Ricca M, Donofrio G, Giuliani N, Cantoni AM, Corradi A, Bonati A, Lunghi P. Aurora and IKK kinases cooperatively interact to protect multiple myeloma cells from Apo2L/TRAIL. Blood. 2013 Oct 10;122(15):2641-53. doi: 10.1182/blood-2013-02-482356. Epub 2013 Aug 23. PubMed PMID: 23974204.
3: Ratushny V, Pathak HB, Beeharry N, Tikhmyanova N, Xiao F, Li T, Litwin S, Connolly DC, Yen TJ, Weiner LM, Godwin AK, Golemis EA. Dual inhibition of SRC and Aurora kinases induces postmitotic attachment defects and cell death. Oncogene. 2012 Mar 8;31(10):1217-27. doi: 10.1038/onc.2011.314. Epub 2011 Jul 25. PubMed PMID: 21785464; PubMed Central PMCID: PMC3204164.
4: Tao Y, Zhang P, Frascogna V, Lecluse Y, Auperin A, Bourhis J, Deutsch E. Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells. Br J Cancer. 2007 Dec 17;97(12):1664-72. Epub 2007 Nov 20. PubMed PMID: 18026198; PubMed Central PMCID: PMC2360282.
5: Soncini C, Carpinelli P, Gianellini L, Fancelli D, Vianello P, Rusconi L, Storici P, Zugnoni P, Pesenti E, Croci V, Ceruti R, Giorgini ML, Cappella P, Ballinari D, Sola F, Varasi M, Bravo R, Moll J. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clin Cancer Res. 2006 Jul 1;12(13):4080-9. PubMed PMID: 16818708.

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